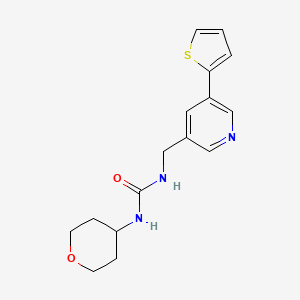
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research has delved into the synthesis and chemical properties of quinoline derivatives, exploring their potential as intermediates for further chemical transformations. For instance, studies on the synthesis of proerythrinadienone and morphinandienone systems have explored phenolic oxidative coupling and photochemical reactions, indicating the utility of quinoline derivatives in complex organic syntheses (Kametani et al., 1971). Additionally, research on the preparation of 6-oxodecahydroisoquinoline-3-carboxylates has highlighted their use as intermediates for NMDA receptor antagonists, showcasing the importance of quinoline derivatives in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
Quinoline derivatives have been investigated for their potential antibacterial properties. A study on quinoline-3-carboxylates as potential antibacterial agents demonstrated moderate activity against Bacillus subtilis and Vibrio cholera, indicating the relevance of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).
Antimicrobial and Antifungal Agents
Further research into quinazoline derivatives has shown their potential as antimicrobial and antifungal agents. The synthesis and characterization of new quinazolines with promising antibacterial and antifungal activities against various pathogens highlight the broad-spectrum potential of quinoline derivatives in pharmaceutical applications (Desai et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1251671-00-7 |
分子式 |
C20H19ClN2O4 |
分子量 |
386.83 |
IUPAC名 |
ethyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-4-5-10-15(12)26-2)13-8-6-9-14(21)17(13)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChIキー |
KDUYBFUNHUSWSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



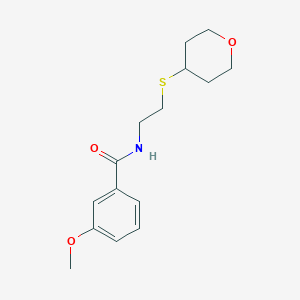
![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
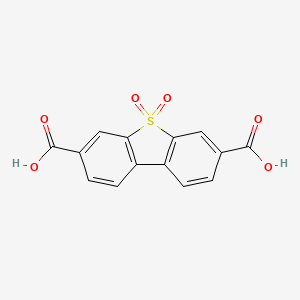
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
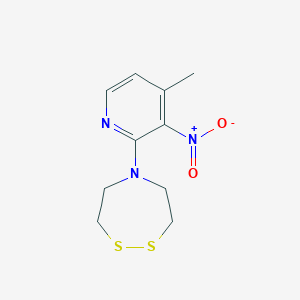
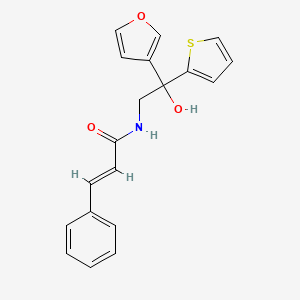
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)
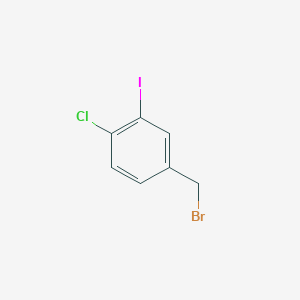
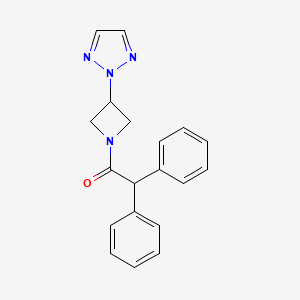
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)
